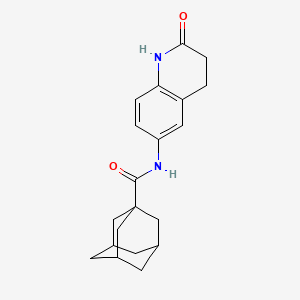

N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)adamantane-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)adamantane-1-carboxamide is a useful research compound. Its molecular formula is C20H24N2O2 and its molecular weight is 324.424. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- The treatment of adamantane-1-carboxamides with oxalyl chloride has been shown to afford unstable oxazoline-4,5-dione derivatives, which can be converted to corresponding oxazolidine-4,5-dione derivatives. This process elucidates the reaction mechanism of carboxamides with oxalyl chloride and highlights the mass spectra of adamantyl oxazolidine-4,5-dione derivatives, offering insights into the synthesis and structural elucidation of adamantane derivatives Sasaki, Eguchi, & Toru, 1969.

Antimicrobial and Antimalarial Activities

- Adamantane-quinoline derivatives have shown pronounced in vitro and in vivo activity against Plasmodium berghei, highlighting their potential as two-stage antimalarials. Such compounds exhibit intrahepatocytic parasite inhibitory effects, marking them as significant for developing new antimalarial agents Terzić et al., 2016.

Pharmacological Applications

- Adamantane derivatives have been studied for their antimicrobial and hypoglycemic activities. For instance, adamantane-isothiourea hybrids displayed potent broad-spectrum antibacterial activity and showed significant in vivo hypoglycemic effects in diabetic rats, suggesting their utility in developing new therapeutic agents Al-Wahaibi et al., 2017.

Material Science and Catalysis

- The use of adamantane and its derivatives in material science, particularly in forming stable carbocations and conducting selective oxidative cleavage-cyclization, illustrates their versatility. Such chemical transformations are crucial for synthesizing novel materials and catalysts Krasutsky et al., 2000.

Propiedades

IUPAC Name |

N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)adamantane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O2/c23-18-4-1-15-8-16(2-3-17(15)22-18)21-19(24)20-9-12-5-13(10-20)7-14(6-12)11-20/h2-3,8,12-14H,1,4-7,9-11H2,(H,21,24)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPZFMBZRWUFHPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=C(C=C2)NC(=O)C34CC5CC(C3)CC(C5)C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2967312.png)

![2-chloro-5-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid](/img/structure/B2967314.png)

![3-[1,1'-Biphenyl]-4-yl-1H-pyrazole](/img/structure/B2967315.png)

![methyl 2-(5,6-dihydro-1,4-dioxine-2-amido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2967322.png)

![Ethyl 4-[(2-methoxyethyl)amino]-3-nitrobenzoate](/img/structure/B2967323.png)

![2-({6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one](/img/structure/B2967325.png)

![N-[(4-carbamoylphenyl)methyl]-1-(prop-2-enoyl)piperidine-4-carboxamide](/img/structure/B2967327.png)

![N-[2-(cyclohexen-1-yl)ethyl]-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide](/img/structure/B2967333.png)

![N-[4-(4-pentylcyclohexyl)phenyl]-N'-[2-(1-pyrrolidinyl)ethyl]urea](/img/structure/B2967335.png)